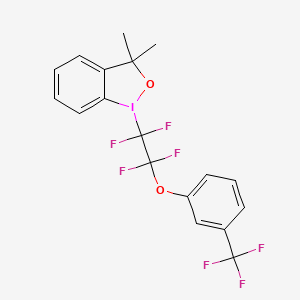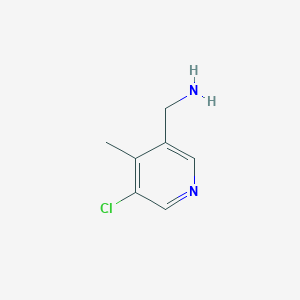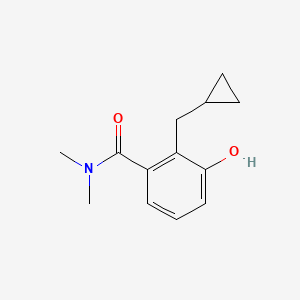
N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide: is a chemical compound known for its selective inhibition of cyclooxygenase-2 (COX-2). This compound has been extensively studied for its anti-inflammatory and analgesic properties. It is often used in scientific research to explore the role of COX-2 in various physiological and pathological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide typically involves the reaction of 2-(cyclohexyloxy)-3-hydroxyaniline with methanesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The methanesulfonamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Aplicaciones Científicas De Investigación
N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is widely used in scientific research due to its selective inhibition of COX-2. Some of its applications include:
Chemistry: Used as a tool to study the role of COX-2 in chemical reactions and pathways.
Biology: Employed in cellular studies to investigate the effects of COX-2 inhibition on cell growth, apoptosis, and inflammation.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in quality control
Mecanismo De Acción
The mechanism of action of N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide involves the selective inhibition of the COX-2 enzyme. This enzyme is responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects. The molecular targets include the active site of COX-2, where the compound binds and prevents the enzyme’s catalytic activity .
Comparación Con Compuestos Similares
5-Methanesulphonamido-6-(2,4-difluorothiophenyl)-1-indanone (L-745,337): Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Celecoxib: A widely used COX-2 inhibitor with a similar mechanism of action but different chemical structure.
Rofecoxib: Another COX-2 inhibitor that was used for its anti-inflammatory effects but was withdrawn due to cardiovascular risks
Uniqueness: N-(2-(Cyclohexyloxy)-3-hydroxyphenyl)methanesulfonamide is unique due to its specific chemical structure, which provides high selectivity for COX-2 over COX-1. This selectivity minimizes gastrointestinal side effects commonly associated with non-selective COX inhibitors .
Propiedades
Fórmula molecular |
C13H19NO4S |
|---|---|
Peso molecular |
285.36 g/mol |
Nombre IUPAC |
N-(2-cyclohexyloxy-3-hydroxyphenyl)methanesulfonamide |
InChI |
InChI=1S/C13H19NO4S/c1-19(16,17)14-11-8-5-9-12(15)13(11)18-10-6-3-2-4-7-10/h5,8-10,14-15H,2-4,6-7H2,1H3 |
Clave InChI |
IGROEDSNNOCSDA-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C(=CC=C1)O)OC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


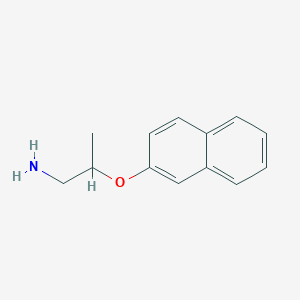
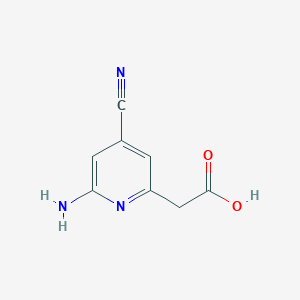

![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
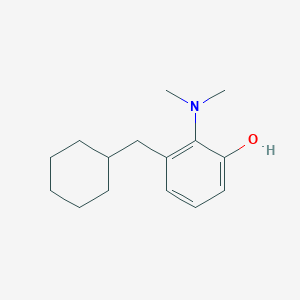
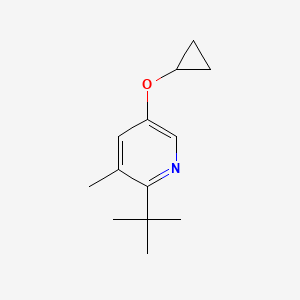

![Tert-butyl [6-(acetylamino)-4-formylpyridin-2-YL]methylcarbamate](/img/structure/B14850804.png)

